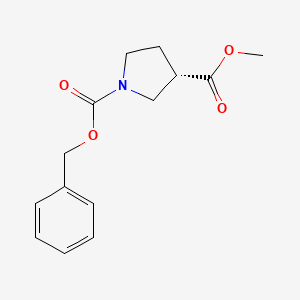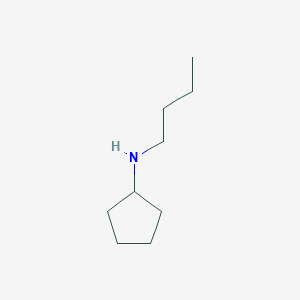
4-(tert-Butyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)oxazol-2-amine is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . The IUPAC name for this compound is 4-tert-butyl-1,3-oxazol-2-ylamine .
Synthesis Analysis
The synthesis of oxazole derivatives, including 4-(tert-Butyl)oxazol-2-amine, has been a topic of interest in medicinal chemistry . Oxazoles are often synthesized using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The reaction generally proceeds through a nucleophilic addition followed by an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 4-(tert-Butyl)oxazol-2-amine consists of a five-membered oxazole ring, which is a doubly unsaturated ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The compound also contains a tert-butyl group attached to the oxazole ring .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives like 4-(tert-Butyl)oxazol-2-amine often involve the substitution pattern in the oxazole ring . This substitution pattern plays a pivotal role in delineating the biological activities of these compounds .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
The oxazole ring, a core structure in 4-(tert-Butyl)oxazol-2-amine, is known for its antimicrobial properties. Researchers have synthesized various oxazole derivatives to target a broad spectrum of microbial pathogens. For instance, compounds with the oxazole moiety have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing promising antibacterial potential .
Cancer Research: Anticancer Compounds
Oxazole derivatives are also explored for their anticancer activities. The structural versatility of oxazoles allows for the design of molecules that can interact with specific cancer targets. This interaction can inhibit cancer cell growth and proliferation, making 4-(tert-Butyl)oxazol-2-amine a valuable scaffold for developing new anticancer drugs .
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Oxazole derivatives, including those derived from 4-(tert-Butyl)oxazol-2-amine, have shown anti-inflammatory effects, which are beneficial in designing drugs for conditions like arthritis and other inflammatory disorders .
Antidiabetic Drug Development
The oxazole nucleus is present in several antidiabetic drugs due to its ability to modulate biological pathways involved in glucose metabolism. By modifying the 4-(tert-Butyl)oxazol-2-amine structure, researchers can create new molecules that might help manage diabetes more effectively .
Antiobesity Agents
Obesity is a global health concern, and managing it requires novel therapeutic agents. Oxazole derivatives have been investigated for their potential to act as antiobesity agents by affecting lipid metabolism or appetite control mechanisms. The tert-butyl group in 4-(tert-Butyl)oxazol-2-amine could be modified to enhance this activity .
Antioxidant Properties
Oxidative stress contributes to many diseases, and antioxidants are vital in mitigating this stress. Oxazole derivatives exhibit antioxidant properties, which can be harnessed in pharmaceuticals to protect cells from oxidative damage. The unique structure of 4-(tert-Butyl)oxazol-2-amine may be optimized for this purpose .
Neuropharmacology: Neuroprotective Agents
Neurodegenerative diseases pose a significant challenge in healthcare. Oxazole derivatives have neuroprotective properties that can be used to develop treatments for diseases like Alzheimer’s and Parkinson’s. The modification of 4-(tert-Butyl)oxazol-2-amine can lead to compounds that protect neuronal cells .
Material Science: Organic Synthesis Intermediates
Beyond medicinal applications, 4-(tert-Butyl)oxazol-2-amine serves as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for constructing polymers and other materials with specific properties .
Future Directions
Oxazole derivatives, including 4-(tert-Butyl)oxazol-2-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development involving 4-(tert-Butyl)oxazol-2-amine and similar compounds.
properties
IUPAC Name |
4-tert-butyl-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYMHROZMWLAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540575 |
Source


|
| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)oxazol-2-amine | |
CAS RN |
97567-79-8 |
Source


|
| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











amine](/img/structure/B1282661.png)


